Bone Resorption Inhibition: Ansatrienin A vs. Ansatrienin B Potency Differentiation
In fetal rat long bone organ culture, ansatrienin A inhibits parathyroid hormone (PTH)-induced calcium release with an IC50 of 64 nM, measured as a direct readout of osteoclastic bone resorption. This represents approximately 3-fold lower potency compared to its reduced analog ansatrienin B (mycotrienin II), which exhibits an IC50 of 21 nM in the identical assay system [1]. Both compounds demonstrate concentration-dependent inhibition with half-maximal effects in the low nanomolar range, but the quinone/hydroquinone oxidation state at position 19 critically determines the magnitude of bioactivity [1].
| Evidence Dimension | Inhibition of PTH-induced calcium release (bone resorption) |
|---|---|
| Target Compound Data | IC50 = 64 nM |
| Comparator Or Baseline | Ansatrienin B (Mycotrienin II): IC50 = 21 nM |
| Quantified Difference | Ansatrienin B is approximately 3-fold more potent |
| Conditions | Fetal rat long bone organ culture; PTH-stimulated; in vitro |
Why This Matters
Selection between ansatrienin A and B depends on the desired potency window: ansatrienin A offers a less potent baseline suitable for studies where excessive bone resorption inhibition may confound results or where redox state-dependent mechanistic dissection is required.
- [1] Feuerbach D, Waelchli R, Fehr T, Feyen JH. Mycotrienins. A new class of potent inhibitors of osteoclastic bone resorption. J Biol Chem. 1995 Oct 27;270(43):25949-55. doi: 10.1074/jbc.270.43.25949. PMID: 7592784. View Source
